molecular formula C21H22N2O6 B5270118 methyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate

methyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate

Cat. No.: B5270118
M. Wt: 398.4 g/mol
InChI Key: OWPMXPKYTMWAJC-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate is a synthetic organic compound that belongs to the class of enones Enones are characterized by the presence of a conjugated system of a carbonyl group and an alkene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate typically involves the following steps:

    Formation of the butoxybenzoyl intermediate: This can be achieved by reacting 4-butoxybenzoic acid with a suitable reagent such as thionyl chloride to form the corresponding acid chloride.

    Coupling with an amine: The acid chloride is then reacted with an amine to form the butoxybenzoyl amide.

    Formation of the enone: The butoxybenzoyl amide is then reacted with a nitrophenylacetaldehyde under basic conditions to form the enone through a condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The butoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Alkoxides (RO-) in the presence of a suitable base.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Alkoxy-substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme-substrate interactions.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: As an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl (Z)-2-[(4-methoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate: Similar structure but with a methoxy group instead of a butoxy group.

    Methyl (Z)-2-[(4-ethoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate: Similar structure but with an ethoxy group instead of a butoxy group.

Uniqueness

Methyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate is unique due to the presence of the butoxy group, which can influence its chemical reactivity and physical properties compared to its methoxy and ethoxy analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.

Properties

IUPAC Name

methyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6/c1-3-4-13-29-18-11-7-16(8-12-18)20(24)22-19(21(25)28-2)14-15-5-9-17(10-6-15)23(26)27/h5-12,14H,3-4,13H2,1-2H3,(H,22,24)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPMXPKYTMWAJC-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.